molecular formula C9H7NO2 B171804 5-Cyano-2-methylbenzoic acid CAS No. 1975-54-8

5-Cyano-2-methylbenzoic acid

Cat. No. B171804
CAS RN: 1975-54-8
M. Wt: 161.16 g/mol
InChI Key: QIKGGLBHJBTYMP-UHFFFAOYSA-N
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Description

5-Cyano-2-methylbenzoic acid is a chemical compound with the empirical formula C9H7NO2 . It has a molecular weight of 161.16 . The IUPAC name for this compound is 5-cyano-2-methylbenzoic acid .


Molecular Structure Analysis

The InChI code for 5-Cyano-2-methylbenzoic acid is 1S/C9H7NO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4H,1H3,(H,11,12) .

Scientific Research Applications

Solubility and Solvent Effects

Research into the solubility of compounds similar to 5-Cyano-2-methylbenzoic acid, such as 2-amino-3-methylbenzoic acid, provides insights into their behavior in various solvents. For instance, Zhu et al. (2019) investigated the solubility of 2-amino-3-methylbenzoic acid in a range of solvents, demonstrating the importance of temperature and solvent type on solubility, which is relevant for purification processes (Zhu et al., 2019).

Synthesis and Chemical Processing

The application of continuous flow-flash chemistry in the synthesis of 5-cyano-2-formylbenzoic acid, a structurally related compound, was explored by Seto et al. (2019). This method proved efficient for scaling up the synthesis, indicating potential applications in industrial chemical processes (Seto et al., 2019).

Biological Applications

In the realm of biology, compounds structurally similar to 5-Cyano-2-methylbenzoic acid have been studied for their potential applications. For example, Eamvijarn et al. (2012) isolated new compounds from the fungus Neosartorya pseudofischeri, one being a derivative of 2,4-dihydroxy-6-methylbenzoic acid, and explored their cytostatic activity in human cancer cells (Eamvijarn et al., 2012).

Catalysis and Chemical Reactions

Research into catalysis involving compounds similar to 5-Cyano-2-methylbenzoic acid has been conducted. Maleki and Ashrafi (2014) described the use of NH4H2PO4/Al2O3 as a catalyst for the synthesis of derivatives that include 2-amino-3-cyano-4-aryl-7,7-dimethyl-5,6,7,8-tetrahydrobenzo[b]pyrans, demonstrating the role these compounds can play in facilitating chemical reactions (Maleki & Ashrafi, 2014).

Photocatalytic Degradation

The study of photocatalytic reactions involving methylbenzoic acid derivatives, as seen in the work of Wang et al. (2000), provides insight into the degradation processes of similar compounds, which could have environmental applications (Wang et al., 2000).

Molecular Structure and Properties

Research on the molecular structure and properties of related compounds, like the work on 3,5-dinitro-2-methylbenzoic acid by Ye et al. (2011), offers insights into the behavior and characteristics of 5-Cyano-2-methylbenzoic acid, which is essential for understanding its potential applications (Ye et al., 2011).

Antimicrobial Agents

The synthesis and evaluation of thiazolyl-acetic acid derivatives, including 5-substituted-2-methyl-1,3-thiazole-4-yl acetic acids for antimicrobial activities as noted by Shirai et al. (2013), hint at the potential biological applications of similar compounds (Shirai et al., 2013).

properties

IUPAC Name

5-cyano-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKGGLBHJBTYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-2-methylbenzoic acid

CAS RN

1975-54-8
Record name 5-cyano-2-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Wang, GT Wang, X Wang, Y Tong… - Journal of medicinal …, 2004 - ACS Publications
… The residue was purified by flash chromatography, eluting with 15:85 EtOAc/hexane to give 1.33 g of 5-cyano-2-methylbenzoic acid methyl ester as a white solid (62%). H NMR (CDCl 3 …
Number of citations: 45 pubs.acs.org

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